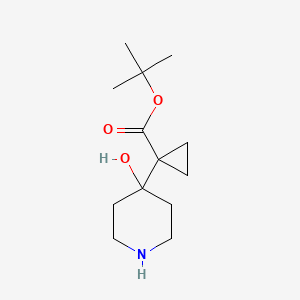

Tert-butyl 1-(4-hydroxypiperidin-4-yl)cyclopropane-1-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“Tert-butyl 1-(4-hydroxypiperidin-4-yl)cyclopropane-1-carboxylate” is a chemical compound with the formula C10H19NO3 . It is also known as 1-Boc-4-hydroxypiperidine . This compound is used for research purposes .

Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 201.26 . It has a high GI absorption and is BBB permeant . The compound is very soluble, with a solubility of 6.26 mg/ml .科学的研究の応用

Generation and Synthetic Applications

Synthetic Methodologies : The generation and reactions of lithiated tert-butyl cyclopropanecarboxylates have been described, showcasing their utility in creating α-substituted esters. These esters can be further processed into carboxylic acids or reduced to cyclopropanemethanols, offering a pathway for the synthesis of various functional molecules (Häner, Maetzke, & Seebach, 1986).

Pharmacological Interest : The synthesis of trifluoromethyl-cyclopropanes, known as tert-butyl bioisosteres, from trifluoromethylalkenes demonstrates the compound's relevance in pharmacology. This method provides practical access to cyclopropanes of pharmacological interest, highlighting the compound's role in drug design (Cyr, Flynn-Robitaille, Boissarie, & Marinier, 2019).

Scaffold for Substituted Piperidines : The synthesis of tert-butyl trans-4-ethynyl-3-hydroxypiperidine-1-carboxylate serves as a new scaffold for preparing substituted piperidines, demonstrating the compound's utility in generating diverse molecular architectures (Harmsen, Sydnes, Törnroos, & Haug, 2011).

Advanced Synthetic Techniques

Enantioselective Synthesis : The compound has been utilized in the enantioselective synthesis of cis- and trans-1-arylpiperazyl-2-phenylcyclopropanes, designed as antidopaminergic agents. This showcases the compound's application in the precise, stereo-controlled synthesis of molecules with potential therapeutic value (Yamaguchi, Kazuta, Abe, Matsuda, & Shuto, 2003).

Versatile Intermediates for Asymmetric Synthesis : N-tert-Butanesulfinyl imines, derivable from tert-butyl carboxylates, have been highlighted as versatile intermediates for the asymmetric synthesis of amines, illustrating the compound's role in producing enantioenriched amines crucial for pharmaceutical applications (Ellman, Owens, & Tang, 2002).

Safety and Hazards

作用機序

Target of Action

It is known to be used in the synthesis of n-heterocyclic alkyl ethers via the mitsunobu reaction , suggesting that it may interact with a variety of biological targets.

Mode of Action

It is known to participate in the mitsunobu reaction, a popular method for inverting the stereochemistry of alcohols and for the synthesis of various types of ethers .

特性

IUPAC Name |

tert-butyl 1-(4-hydroxypiperidin-4-yl)cyclopropane-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO3/c1-11(2,3)17-10(15)12(4-5-12)13(16)6-8-14-9-7-13/h14,16H,4-9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJQZQCBJYFSBJE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1(CC1)C2(CCNCC2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2-Furyl)-5-[(4-methylbenzyl)sulfanyl]-1,3,4-oxadiazole](/img/structure/B2826004.png)

![2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2826005.png)

![N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)naphthalene-1-sulfonamide](/img/structure/B2826014.png)

![2-[(Quinoxalin-2-yl)amino]cyclobutan-1-ol](/img/structure/B2826015.png)

![1-(4-chlorobenzyl)-3-(2-methoxybenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-3-(2,4,6-trimethoxyphenyl)propanamide](/img/structure/B2826026.png)

![7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-1,3-dimethyl-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione](/img/structure/B2826027.png)